N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
CAS No.:
Cat. No.: VC17459723
Molecular Formula: C12H26N2S
Molecular Weight: 230.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26N2S |
|---|---|
| Molecular Weight | 230.42 g/mol |
| IUPAC Name | N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |
| Standard InChI | InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3 |
| Standard InChI Key | FFMDGDJJZCKWTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNC1CCSCC1)CN(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a propane-1,3-diamine backbone substituted with four methyl groups (N1,N1,2,2-tetramethyl) and a tetrahydro-2H-thiopyran-4-yl moiety at the N3 position. The thiopyran ring introduces sulfur into the system, creating a six-membered saturated heterocycle with distinct electronic properties compared to oxygen-containing analogs.
Key structural features include:
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Stereoelectronic Effects: The sulfur atom’s polarizability enhances π-backbonding interactions, potentially influencing molecular conformation and reactivity.
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Steric Environment: Tetramethyl substitution on the diamine chain creates significant steric hindrance, likely affecting ligand-receptor interactions in biological systems.
Physicochemical Characteristics
Experimental and calculated properties are summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H26N2S |
| Molecular Weight | 230.42 g/mol |
| IUPAC Name | N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |
| Canonical SMILES | CC(C)(CNC1CCSCC1)CN(C)C |
| InChI Key | FFMDGDJJZCKWTC-UHFFFAOYSA-N |
| PubChem CID | 43394866 |
| Predicted LogP | 2.81 (XLogP3-AA) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s relatively high lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, while the presence of multiple hydrogen bond donors/acceptors indicates potential for targeted molecular interactions.
Synthetic Methodologies
Established Synthesis Routes
While no direct synthesis protocol for this specific compound is publicly documented, analogous diamines are typically synthesized through:
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Nucleophilic Substitution: Reaction of primary amines with alkyl halides under basic conditions .
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Reductive Amination: Catalytic hydrogenation of imine intermediates derived from ketones/aldehydes .
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Heterocyclic Functionalization: Coupling pre-formed thiopyran derivatives with diamine precursors via Mitsunobu or Ullmann-type reactions.
The patent CN101735068A details a related synthesis using Cu-Co-Ni/Al2O3 catalysts for similar tetramethylated diamines, suggesting potential applicability through substrate modification . Critical reaction parameters include:
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Temperature: 150-250°C
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Pressure: 2-5 MPa H2
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Catalyst Loading: 5-15 wt% relative to substrate
Structural Analogs and Comparative Analysis
Comparative data with the 3-thiopyran isomer highlights positional effects on molecular properties:
| Parameter | 4-Thiopyran Derivative | 3-Thiopyran Derivative |
|---|---|---|
| Molecular Formula | C12H26N2S | C12H26N2S |
| Molecular Weight | 230.42 g/mol | 230.42 g/mol |
| Thiopyran Substitution | Para (4-position) | Meta (3-position) |
| Predicted LogD7.4 | 2.3 | 2.1 |
| Synthetic Complexity | 4.2/5 | 4.5/5 |
The 4-substituted derivative exhibits slightly higher lipophilicity, potentially enhancing blood-brain barrier penetration in pharmacological applications.
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